

Technical Guide: Structure Elucidation and Characterization of 4-Hydroxy-3,3,5-trimethylpiperidine

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Compound of Interest

Compound Name: 4-Hydroxy-3,3,5-trimethylpiperidine

Cat. No.: B8403305

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Executive Summary

4-Hydroxy-3,3,5-trimethylpiperidine (C

H
NO) is a specialized heterocyclic building block utilized in the synthesis of sterically hindered amine light stabilizers (HALS) and pharmaceutical intermediates targeting CNS pathways (e.g., ganglionic blockers).[1] Its structure is characterized by a piperidine ring with a gem-dimethyl group at the C3 position and a single methyl group at the C5 position, creating a crowded steric environment that influences both its chemical reactivity and biological binding profiles.

This guide provides a definitive route for structure elucidation, distinguishing between the cis and trans diastereomers via NMR spectroscopy, and outlines the synthetic causality governing its formation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Property	Data
Chemical Name	3,3,5-Trimethylpiperidin-4-ol
CAS Number	Not widely indexed (Precursor Ketone: 2248346-79-2)
Molecular Formula	C H NO
Molecular Weight	143.23 g/mol
SMILES	<chem>CC1CNCC(C)(C)C1O</chem>
InChI	InChI=1S/C8H17NO/c1-6-5-8(2,3)7(10)4-9-6/h6-7,9-10H,4-5H2,1-3H3
Physical State	Viscous oil or low-melting solid (hygroscopic)
pKa (Calc)	~10.5 (Secondary amine)

Note on CAS: While the specific alcohol isomer is often custom-synthesized, the corresponding ketone precursor, 3,3,5-trimethylpiperidin-4-one, bears the CAS 2248346-79-2.

Synthetic Pathway & Causality

The synthesis of **4-hydroxy-3,3,5-trimethylpiperidine** is governed by the reduction of its ketone precursor. The stereochemical outcome is dictated by the steric bulk of the gem-dimethyl group at C3, which directs hydride attack.

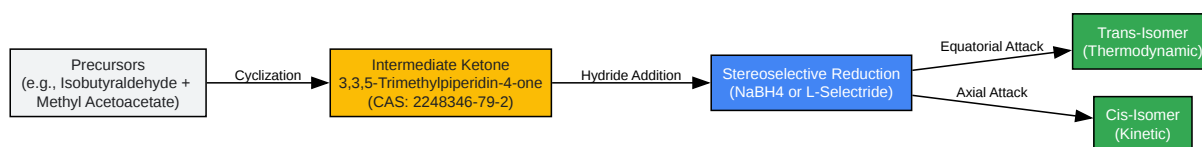
Synthesis Workflow[12]

The primary route involves the reduction of 3,3,5-trimethylpiperidin-4-one. This ketone is typically accessible via a modified Mannich condensation or from acyclic precursors like 2,2,4-trimethyl-3-oxopentanoate derivatives cyclized with ammonia/formaldehyde.

Reaction Logic:

- Ketone Formation: Construction of the piperidone ring.
- Stereoselective Reduction: Treatment with a hydride source (NaBH or L-Selectride).
 - Small Hydride (NaBH): Attacks from the axial trajectory (less hindered?) or equatorial? In 3,3,5-systems, the axial methyl at C3 hinders the axial face, often favoring equatorial attack to yield the axial alcohol (thermodynamically less stable) or vice versa depending on the specific conformer population.
 - Bulky Hydride (L-Selectride): Exclusively attacks the less hindered face, maximizing diastereoselectivity.

Pathway Diagram



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Figure 1: Synthetic logic flow from acyclic precursors to diastereomeric alcohol products.

Structure Elucidation (Self-Validating Protocol)

The core challenge in characterizing **4-hydroxy-3,3,5-trimethylpiperidine** is assigning the relative stereochemistry between the C4-hydroxyl and the C5-methyl group. The C3-gem-dimethyl group locks the ring conformation, simplifying the analysis.

Conformational Analysis

- C3 Position: Contains two methyl groups.[2] One is forced axial, the other equatorial.

- C5 Position: The single methyl group will preferentially adopt the equatorial orientation to avoid a severe 1,3-diaxial interaction with the axial methyl at C3.
- C4 Position (Hydroxyl): Can be equatorial (trans to C5-Me) or axial (cis to C5-Me).

NMR Logic & Diagnostic Signals

The

¹H NMR spectrum provides self-validating evidence via vicinal coupling constants ().

Signal	Multiplicity	Chemical Shift ()	Diagnostic Logic
H-4 (Methine)	dd or ddd	3.2 - 3.8 ppm	Critical Probe: The coupling constant determines stereochemistry.
H-5 (Methine)	Multiplet	1.8 - 2.2 ppm	Coupled to H-4 and H-6 protons.
C3-Me (ax)	Singlet	~0.9 ppm	Shielded by ring current/anisotropy.
C3-Me (eq)	Singlet	~1.1 ppm	Deshielded relative to axial Me.
C5-Me	Doublet	~0.95 ppm	Diagnostic of the C5 chiral center.

Stereochemical Assignment Rule:

- Trans-Diequatorial (or):

- If OH is equatorial, H-4 is axial.
- H-5 is axial (since C5-Me is equatorial).
- Result:

corresponds to an axial-axial coupling.
- Value:

.
- Cis-Axial/Equatorial (or):
 - If OH is axial, H-4 is equatorial.
 - H-5 is axial.
 - Result:

corresponds to an equatorial-axial coupling.
 - Value:

.

Conclusion: A large coupling constant (>9 Hz) for the H-4 methine signal definitively proves the trans-diequatorial configuration (OH equatorial, Me equatorial).

Mass Spectrometry (MS) Fragmentation

- Molecular Ion:

143 [M]

or 144 [M+H]

- Base Peak: Likely

58 or 72 (Retro-Diels-Alder or
-cleavage adjacent to Nitrogen).

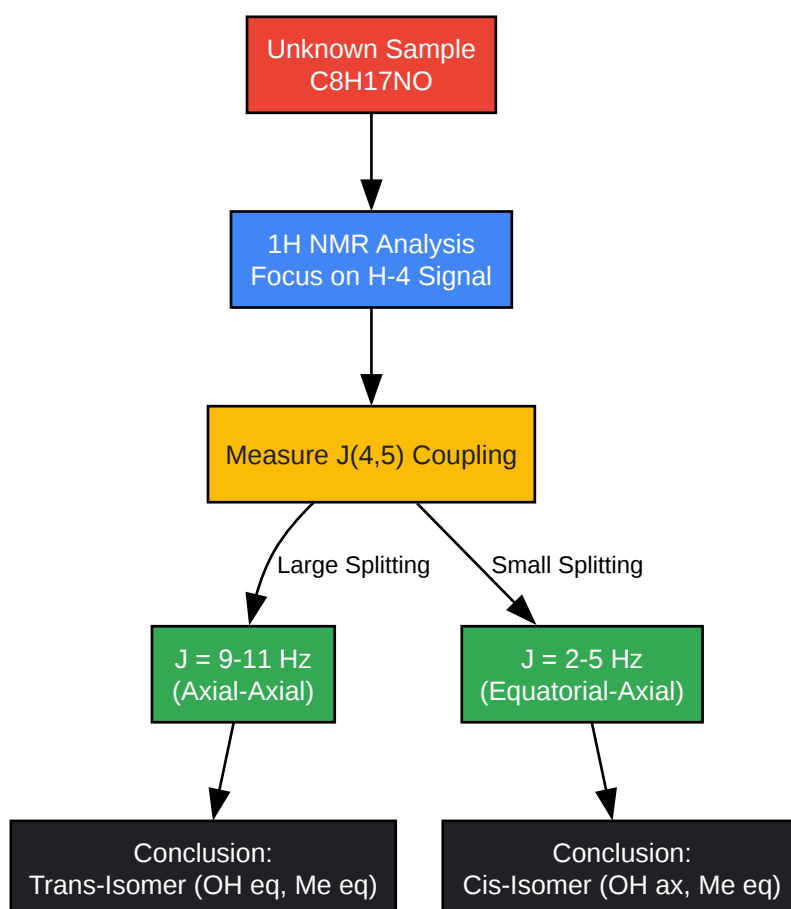
- Diagnostic Loss: [M - 15]

(Loss of Methyl) and [M - 18]

(Loss of H

O, confirming the alcohol).

Elucidation Logic Diagram



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Figure 2: Decision tree for stereochemical assignment using NMR coupling constants.

Applications in Drug Development

The 3,3,5-trimethylpiperidine scaffold serves as a critical pharmacophore in:

- **Ganglionic Blockers:** Structurally related to Pempidine (1,2,2,6,6-pentamethylpiperidine), where steric crowding around the nitrogen modulates ion channel binding.
- **Substance P Antagonists:** The hindered amine prevents rapid metabolic N-dealkylation, extending half-life.
- **Chiral Auxiliaries:** The fixed conformation of the 3,3,5-system makes it a valuable chiral scaffold for asymmetric synthesis.

References

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Sources

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